4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol
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Overview
Description
Mechanism of Action
Target of Action
It is known that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
It is known that the compound can form a complex with copper (ii) ions . The copper atom is generally four-coordinated in the complex by one imino N and one phenolic O atoms of the Schiff-base ligand . This suggests that the compound may interact with its targets through coordination chemistry.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
It is known that both the schiff base and the complex have different antimicrobial activities . The complex has the MIC value of 0.0781 mmol/L against Escherichia coli .
Preparation Methods
The synthesis of 4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol involves several steps. One common synthetic route includes the reaction of 4-chloro-2-methylphenol with 3,4-dimethylaniline under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme activity.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the development of new materials and chemical products.
Comparison with Similar Compounds
4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol can be compared with similar compounds such as:
4-Chloro-2-methylphenol: This compound has a similar structure but lacks the amino group, resulting in different chemical properties and reactivity.
2-Chloro-4-methylphenol: Another structurally related compound, differing in the position of the chloro and methyl groups, which affects its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-2-[(3,4-dimethylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-3-5-14(7-11(10)2)17-9-12-8-13(16)4-6-15(12)18/h3-8,17-18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIFALUYBJQVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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